Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride can be synthesized through the reaction of ethyl bromopyruvate with thiourea. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the reproducibility and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications as an antimicrobial, antifungal, and anti-inflammatory agent.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-5-carboxylate: Similar in structure but lacks the aminoethyl group.
2-Aminothiazole: A simpler thiazole derivative with broad biological activities.
Thiazole-4-carboxylate derivatives: These compounds share the thiazole ring and carboxylate group but differ in their substituents.
Uniqueness
Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the aminoethyl group enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Biological Activity
Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride is a thiazole derivative notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H12N2O2S and a molecular weight of approximately 236.72 g/mol. Its structure includes:
- Thiazole ring : Contributes to its biological activity.
- Ethyl ester group : Enhances solubility and stability.
- Aminoethyl side chain : Increases its pharmacological properties.
The biological effects of this compound are mediated through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as xanthine oxidase, which is involved in purine metabolism. This inhibition can lead to reduced production of reactive oxygen species (ROS), contributing to its antioxidant properties .
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial activity against various pathogens, including Mycobacterium tuberculosis. Minimum inhibitory concentrations (MICs) are often reported in micromolar ranges .
- Anticancer Properties : The compound has demonstrated potential in targeting specific cellular pathways involved in tumor growth. It can induce apoptosis in cancer cells by activating signaling pathways that promote cell death .
- Anti-inflammatory Effects : this compound may modulate inflammatory responses, although specific pathways require further investigation .
Biological Activity Summary
Antimicrobial Activity
A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, where it demonstrated MIC values that suggest strong potential as an antitubercular agent. The mechanism involves interference with essential metabolic processes critical for bacterial survival .
Anticancer Studies
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound activates pathways that lead to cell cycle arrest and subsequent cell death .
Enzyme Interaction Studies
Research has focused on the interaction of this compound with xanthine oxidase, revealing that it binds to the enzyme's active site, inhibiting its activity effectively. This interaction is crucial for understanding its antioxidant potential and therapeutic applications in diseases characterized by oxidative stress .
Properties
Molecular Formula |
C8H13ClN2O2S |
---|---|
Molecular Weight |
236.72 g/mol |
IUPAC Name |
ethyl 2-(1-aminoethyl)-1,3-thiazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12N2O2S.ClH/c1-3-12-8(11)6-4-10-7(13-6)5(2)9;/h4-5H,3,9H2,1-2H3;1H |
InChI Key |
NXEIZHIBRKBBSX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C(C)N.Cl |
Origin of Product |
United States |
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